molecular formula C13H21N3 B1386214 [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine CAS No. 1095019-40-1

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine

Cat. No.: B1386214
CAS No.: 1095019-40-1
M. Wt: 219.33 g/mol
InChI Key: BKGAFVSADXOJRX-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through condensation reactions involving appropriate aldehydes and amines.

    Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a methanamine linker, often using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating receptor-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs share structural similarities with [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine.

    Pyridine Derivatives: Compounds such as nicotine and pyridoxine also contain the pyridine ring and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its dual piperidine-pyridine structure, which imparts a combination of properties from both moieties. This duality enhances its versatility and potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAFVSADXOJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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